2,2',3,3'-Tetraphenyl-7,7'-bis(phenylethynyl)-6,6'-biquinoxaline
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Overview
Description
2,2’,3,3’-Tetraphenyl-7,7’-bis(phenylethynyl)-6,6’-biquinoxaline is a complex organic compound known for its unique structural properties This compound belongs to the family of biquinoxalines, which are characterized by their two quinoxaline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’-Tetraphenyl-7,7’-bis(phenylethynyl)-6,6’-biquinoxaline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Quinoxaline Rings: Starting with appropriate aromatic diamines and diketones, the quinoxaline rings are formed through a condensation reaction.
Introduction of Phenyl Groups: Phenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions.
Addition of Phenylethynyl Groups: The phenylethynyl groups are added using Sonogashira coupling reactions, which involve palladium catalysts and copper co-catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions for higher yields, ensuring purity, and implementing cost-effective processes.
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’-Tetraphenyl-7,7’-bis(phenylethynyl)-6,6’-biquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or quinoxaline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,2’,3,3’-Tetraphenyl-7,7’-bis(phenylethynyl)-6,6’-biquinoxaline depends on its specific application. For instance:
In biological systems: It may interact with cellular components, leading to changes in cell signaling pathways.
In materials science: It may function as an electron donor or acceptor, influencing the electronic properties of materials.
Comparison with Similar Compounds
Similar Compounds
2,2’,3,3’-Tetraphenyl-6,6’-biquinoxaline: Lacks the phenylethynyl groups, which may affect its stability and reactivity.
2,2’,3,3’-Tetraphenyl-7,7’-bis(phenylethynyl)-5,5’-biquinoxaline: Differing positions of the phenylethynyl groups can lead to variations in chemical behavior.
Uniqueness
2,2’,3,3’-Tetraphenyl-7,7’-bis(phenylethynyl)-6,6’-biquinoxaline is unique due to its specific arrangement of phenyl and phenylethynyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for research and industrial applications.
Properties
CAS No. |
61434-31-9 |
---|---|
Molecular Formula |
C56H34N4 |
Molecular Weight |
762.9 g/mol |
IUPAC Name |
6-[2,3-diphenyl-7-(2-phenylethynyl)quinoxalin-6-yl]-2,3-diphenyl-7-(2-phenylethynyl)quinoxaline |
InChI |
InChI=1S/C56H34N4/c1-7-19-39(20-8-1)31-33-45-35-49-51(59-55(43-27-15-5-16-28-43)53(57-49)41-23-11-3-12-24-41)37-47(45)48-38-52-50(36-46(48)34-32-40-21-9-2-10-22-40)58-54(42-25-13-4-14-26-42)56(60-52)44-29-17-6-18-30-44/h1-30,35-38H |
InChI Key |
HNSSGQNBIHLGGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2C4=CC5=C(C=C4C#CC6=CC=CC=C6)N=C(C(=N5)C7=CC=CC=C7)C8=CC=CC=C8)N=C(C(=N3)C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
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